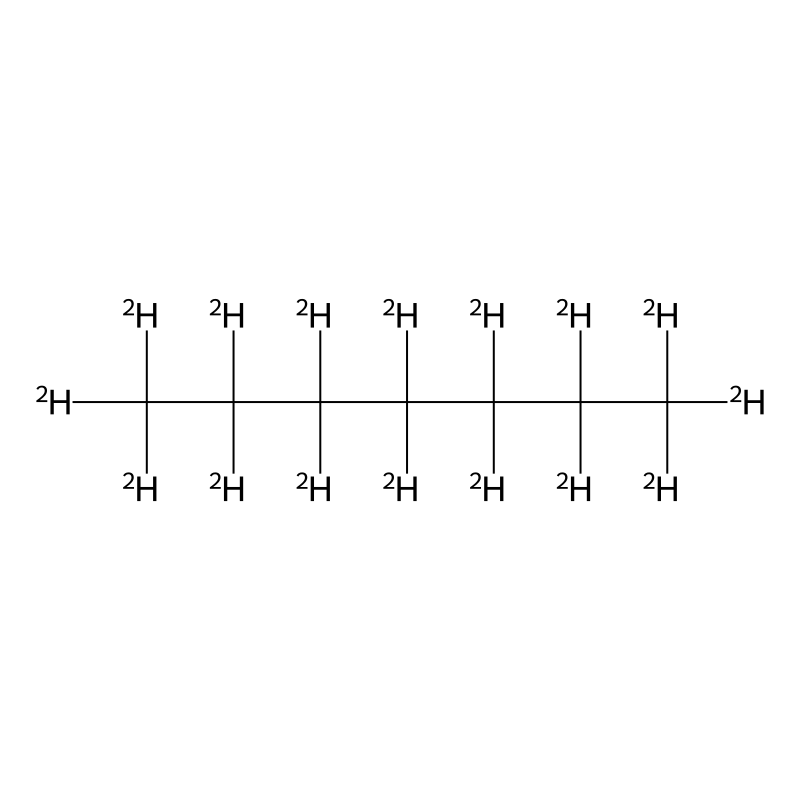

Heptane-d16

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy

Heptane-d16 is a highly favored solvent in NMR spectroscopy due to several reasons:

- Deuteration: All the hydrogen atoms in heptane-d16 are replaced with deuterium (heavy hydrogen) atoms. Deuterium has a spin quantum number of 1, unlike the spin 1/2 of regular hydrogen. This difference minimizes interference with the signals of other hydrogen-containing molecules in the sample, leading to cleaner and more interpretable spectra .

- Chemical Shift: Heptane-d16 possesses a single, well-defined peak in the proton (¹H) NMR spectrum, allowing for easy referencing and chemical shift calibration .

- Solubility: Heptane-d16 exhibits good solubility for a wide range of organic compounds, making it versatile for various sample types .

Environmental Analysis

Heptane-d16 finds use as an internal standard in environmental analysis due to its:

- Inertness: It exhibits minimal interaction with environmental matrices, minimizing potential interferences with the target analytes .

- Volatility: Its suitable volatility allows for efficient extraction and separation techniques like gas chromatography (GC) and GC-mass spectrometry (GC-MS) .

- Deuteration: Similar to NMR, the deuteration of heptane-d16 reduces background noise and improves the sensitivity of analytical measurements .

Synthesis of Deuterated Compounds

Heptane-d16 serves as a starting material for the synthesis of other deuterated compounds. These compounds are valuable in various research fields, including:

- Drug Discovery & Development: Deuterated drugs can be used to study their metabolism, pharmacokinetics, and potential side effects in vivo .

- Material Science: Deuteration can impact the physical and chemical properties of materials, allowing for tailored properties and improved functionality .

- Mechanistic Studies: Deuterium labeling can be employed to elucidate reaction mechanisms by tracing the movement of specific atoms or functional groups within molecules .

Heptane-d16 is a deuterated isotopologue of n-heptane, characterized by the molecular formula C₇D₁₆. It features a total of seven carbon atoms, with sixteen hydrogen atoms replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in research and analytical chemistry due to its unique properties that allow for enhanced tracking and analysis in various applications. Heptane-d16 is recognized for its high purity levels, often exceeding 99% in commercial samples, making it suitable for precise scientific studies .

Current literature indicates that heptane-d16 does not exhibit significant biological activity. It is primarily used as a solvent in laboratory settings rather than for any therapeutic or biological applications. Its toxicity profile aligns closely with that of n-heptane, which is considered hazardous due to its flammability and potential central nervous system effects upon inhalation .

Heptane-d16 can be synthesized through several methods:

- Hydrogenation of Deuterated Precursors: Starting from deuterated compounds such as deuterated alkynes or alkenes, hydrogenation can yield heptane-d16.

- Fractional Distillation: This method separates heptane-d16 from other hydrocarbons based on boiling point differences.

- Chemical Exchange Reactions: In some cases, traditional n-heptane can undergo exchange reactions with deuterated reagents under controlled conditions to introduce deuterium into the molecule .

Heptane-d16 has several applications:

- NMR Spectroscopy: It serves as a solvent in nuclear magnetic resonance spectroscopy due to its ability to provide clear spectral data without interfering signals.

- Isotope Labeling Studies: Researchers use it for tracing metabolic pathways and studying reaction mechanisms where isotopic labeling is crucial.

- Analytical Chemistry: It acts as a standard reference material in various chemical analyses due to its known properties and behavior .

Heptane-d16 shares similarities with various alkanes and their deuterated forms. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| n-Heptane | C₇H₁₆ | Non-deuterated form; widely used as a solvent |

| Heptane-d10 | C₇H₁₀D₆ | Another deuterated form; used for different isotopic studies |

| Octane | C₈H₁₈ | One carbon longer; used in fuel studies |

| Pentane | C₅H₁₂ | Shorter chain; often used in organic synthesis |

Heptane-d16's uniqueness lies in its specific isotopic composition, which allows for more precise measurements and analyses in scientific research compared to its non-deuterated counterparts .

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard